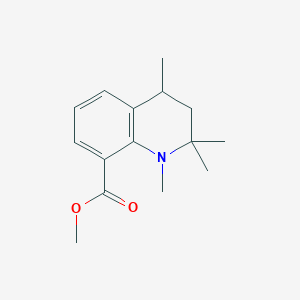![molecular formula C18H24N2O5 B1436009 (2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)
(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Overview
Description
(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Enalaprilat-d5 is the Angiotensin Converting Enzyme (ACE). This enzyme plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .
Pharmacokinetics
The elimination of Enalaprilat-d5 is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase representing equilibration of the drug from tissue distribution sites .
Action Environment
The action, efficacy, and stability of Enalaprilat-d5 can be influenced by various environmental factors. For instance, renal impairment can result in significant accumulation of Enalaprilat-d5 and necessitate dosage reduction .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14+,15-/m0/s1/i2D,3D,4D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFZMUMEGBBDTC-CHNCPRCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of the developed analytical method described in the research paper?
A1: The research paper describes the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Enalapril and its active metabolite, Enalaprilat, in human plasma []. This method is intended for use in bioequivalence studies, which are crucial for comparing the pharmacological properties of different formulations of the same drug.
Q2: What are the advantages of using the described LC-MS/MS method over other analytical techniques for quantifying Enalapril and Enalaprilat?
A2: The LC-MS/MS method offers several advantages, including:
- High sensitivity: The method can detect and quantify Enalapril and Enalaprilat at very low concentrations (ng/mL range) in plasma [].
- Specificity: The mass spectrometry detection ensures that only the target analytes are detected and quantified, minimizing interference from other components in the plasma matrix [].
- Simultaneous analysis: The method allows for the simultaneous quantification of both Enalapril and Enalaprilat in a single run, saving time and resources [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B1435928.png)




![2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid](/img/structure/B1435938.png)
![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)
![10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine](/img/structure/B1435941.png)
cyclohexa-1,3,5-triene](/img/structure/B1435942.png)




